molecular formula C17H15F2N3O B2805480 3,4-difluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide CAS No. 868977-81-5

3,4-difluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

Cat. No. B2805480
CAS RN: 868977-81-5
M. Wt: 315.324
InChI Key: GFXZCWNMGRQAPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3,4-difluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide” is a chemical compound. It belongs to the class of compounds known as imidazo[1,2-a]pyridines . These compounds have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

A solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound is the human Resolvin D1 Receptor DRV1 . This receptor plays a crucial role in resolving inflammation and has been associated with various biological functions.

Mode of Action

The compound acts as an agonist for the human Resolvin D1 Receptor DRV1 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the DRV1 receptor, activating it and triggering a series of biochemical reactions within the cell.

Biochemical Pathways

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have been associated with a broad range of biological activities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the presence of other molecules, pH levels, temperature, and the specific characteristics of the biological system in which the compound is active. For instance, the synthesis of imidazo[1,2-a]pyridines has been performed under microwave irradiation, which is a specific environmental condition .

properties

IUPAC Name

3,4-difluoro-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O/c1-11-5-7-22-10-13(21-16(22)8-11)4-6-20-17(23)12-2-3-14(18)15(19)9-12/h2-3,5,7-10H,4,6H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXZCWNMGRQAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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